molecular formula C15H12FN3O4 B5758936 4-(acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide

4-(acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No.: B5758936
M. Wt: 317.27 g/mol
InChI Key: WOLXALZBABSPRK-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide is a synthetic organic compound characterized by the presence of an acetylamino group, a fluoro group, and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide typically involves multiple steps. One common route starts with the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then acetylated using acetic anhydride to form 4-fluoro-3-nitroacetanilide. Finally, the acetanilide derivative undergoes a coupling reaction with benzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide can undergo various chemical reactions including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The acetylamino group can be hydrolyzed to yield the corresponding amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide.

    Hydrolysis: Acidic or basic conditions.

Major Products

    Reduction: 4-(acetylamino)-N-(4-fluoro-3-aminophenyl)benzamide.

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 4-amino-N-(4-fluoro-3-nitrophenyl)benzamide.

Scientific Research Applications

4-(acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.

    Materials Science: Used in the development of novel materials with specific properties.

    Bioconjugation: Employed in the immobilization of biomolecules for biochemical assays.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and fluoro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-nitroaniline
  • 4-fluoro-3-nitroacetanilide
  • 4-(acetylamino)-N-(4-fluoro-3-aminophenyl)benzamide

Uniqueness

4-(acetylamino)-N-(4-fluoro-3-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-acetamido-N-(4-fluoro-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O4/c1-9(20)17-11-4-2-10(3-5-11)15(21)18-12-6-7-13(16)14(8-12)19(22)23/h2-8H,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLXALZBABSPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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